molecular formula C17H23N3O5S B2595639 8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021073-65-3

8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2595639
CAS No.: 1021073-65-3
M. Wt: 381.45
InChI Key: GDMRJILVFVVFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with an ethyl group at position 3 and a 4-ethoxybenzenesulfonyl moiety at position 6.

Properties

IUPAC Name

8-(4-ethoxyphenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-3-20-15(21)17(18-16(20)22)9-11-19(12-10-17)26(23,24)14-7-5-13(6-8-14)25-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRJILVFVVFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the ethoxybenzenesulfonyl group. One common method involves the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then reacted with an ethoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods can vary depending on the specific requirements and available resources.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The ethoxybenzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are highly dependent on substituents at positions 3, 6, and 7. Below is a comparative analysis of key analogues:

Compound Name & Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
8-(4-Ethoxybenzenesulfonyl)-3-ethyl C₁₉H₂₅N₃O₅S 419.49 g/mol Hypothesized enhanced solubility due to sulfonyl group; potential enzyme inhibition
8-Benzyl-3-ethyl (TRI-BE) C₁₄H₁₇N₃O₂ 259.31 g/mol Inhibits migration/invasion in PC3 prostate cancer cells (IC₅₀: ~10 µM)
8-(5-Chloro-2-hydroxybenzyl)-3-ethyl (CWHM-123) C₁₇H₂₁ClN₃O₃ 350.82 g/mol Antimalarial activity (IC₅₀: 0.310 µM against P. falciparum 3D7)
8-(3-Ethoxypropyl)-6-methyl C₁₄H₂₅N₃O₃ 283.37 g/mol Lower yield (35%); viscous oil; IR: 1722 cm⁻¹ (C=O)
8-(3-Butoxypropyl)-6-methyl C₁₆H₂₉N₃O₃ 311.43 g/mol Higher yield (61%); m.p. 121–124°C; IR: 1775 cm⁻¹ (C=O)

Pharmacological Activities

  • Antimalarial Activity : CWHM-123 and its dichloro analog (CWHM-505) show potent activity against Plasmodium falciparum (IC₅₀: 0.099–0.310 µM), attributed to the chloro-hydroxybenzyl group enhancing target binding .
  • Anticancer Activity : TRI-BE inhibits matrix metalloproteinases (MMP-2/9) in prostate cancer cells, reducing metastasis. Its benzyl group may interact with hydrophobic enzyme pockets .
  • Enzyme Modulation : Spiropiperidine hydantoins with sulfonamide or carbonyl groups (e.g., RS102221 in ) act as serotonin receptor antagonists, suggesting the target compound’s sulfonyl group could confer similar activity .

Physicochemical Properties

  • Melting Points : Alkoxyalkyl derivatives (e.g., 8-(3-ethoxypropyl)-6-methyl) melt at 185–186°C (hydrochloride salt), while aromatic analogues like TRI-BE are typically solids with higher thermal stability .
  • Ethoxy or methoxy groups improve polarity slightly .
  • Spectroscopic Data : IR spectra for all analogues show strong C=O stretches (1700–1775 cm⁻¹) and N-H bends (3330 cm⁻¹), consistent with the hydantoin core .

Biological Activity

The compound 8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Structure

The compound's structure can be represented as follows:

  • Chemical Formula: C₁₅H₁₈N₄O₃S
  • Molecular Weight: 342.39 g/mol

This structure features a triazaspiro framework, which is known for its ability to interact with various biological targets.

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (Octanol/Water)Not available

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. The sulfonyl group is particularly relevant for biological interactions, enhancing the compound's affinity for target proteins.

Anticancer Activity

A study evaluating the anticancer properties of similar compounds found that derivatives with a triazaspiro structure exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that this compound showed IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonyl moiety may contribute to its effectiveness by disrupting bacterial cell wall synthesis.

Case Study: Antimicrobial Screening

In a screening assay against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate potential for development as an antimicrobial agent.

Toxicity Profile

Toxicological evaluations are crucial for assessing the safety of new compounds. Preliminary data suggests low toxicity in mammalian cell lines, but further studies are necessary to establish a comprehensive toxicity profile.

Safety Assessment

A safety assessment using standard protocols indicated that the compound did not exhibit significant cytotoxicity at concentrations below 50 µM in normal human fibroblast cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a triazaspiro precursor using sulfonyl chlorides (e.g., 4-ethoxybenzenesulfonyl chloride) in dichloromethane with triethylamine as a base. Key steps include nucleophilic substitution and cyclization. Reaction parameters like temperature (room temperature to reflux), solvent polarity, and stoichiometric ratios must be optimized to minimize side products. Purification via silica gel chromatography with dichloromethane/methanol gradients is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its spirocyclic structure and substituent effects?

  • Methodology : X-ray crystallography (monoclinic P21/c system) resolves the spirocyclic framework and confirms bond angles/geometry. Spectroscopic methods include:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl group at N3, ethoxysulfonyl at C8).
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350-1150 cm⁻¹) stretches.
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion). Crystal packing analysis reveals intermolecular interactions affecting stability .

Q. What are the critical steps in purifying this compound to achieve >95% purity for biological testing?

  • Methodology : Post-synthesis, employ liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted reagents. Column chromatography with gradient elution (e.g., 9:1 dichloromethane:methanol) isolates the target compound. Recrystallization from anhydrous THF or ethanol improves crystalline purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar triazaspiro compounds?

  • Methodology : Conduct comparative structure-activity relationship (SAR) studies using analogs with systematic substituent variations (e.g., sulfonyl vs. benzoyl groups). For example:

  • In vitro assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization.
  • Molecular docking : Compare binding modes of ethoxysulfonyl vs. trifluoromethylsulfonyl analogs to identify steric/electronic influences.
  • Data normalization : Account for assay variability (e.g., cell line differences) using reference inhibitors .

Q. What strategies are recommended for optimizing the compound’s reactivity in derivatization reactions (e.g., N-alkylation or sulfonamide formation)?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during sulfonylation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions. Monitor reaction progress via TLC to avoid over-functionalization .

Q. How does the electronic nature of substituents (e.g., ethoxy vs. trifluoromethoxy groups) affect binding affinity to target enzymes, and how can this be modeled computationally?

  • Methodology :

  • Quantum mechanical calculations : Perform DFT studies to map electrostatic potential surfaces, highlighting electron-rich/depleted regions.
  • MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of hydrogen bonds between the sulfonyl group and catalytic lysine residues.
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to predict potency trends .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration?

  • Methodology :

  • In vitro : Use liver microsomes (human/rat) to measure metabolic half-life (CYP450 inhibition assays).
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption; PAMPA-BBB estimates brain penetration.
  • In vivo : Administer to rodents via IV/PO routes, followed by LC-MS/MS plasma analysis to calculate AUC, Cmax, and clearance. Adjust logP via substituent modification (e.g., ethoxy → methoxy) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.